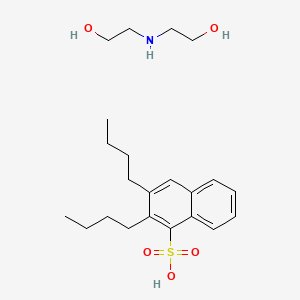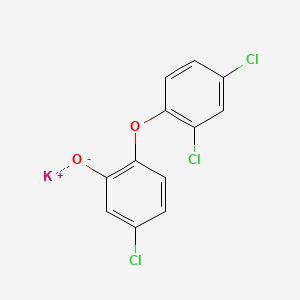
Disodium 2,2'-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) is a complex organic compound with a molecular formula of C28H18N4Na2O6S4. It is known for its unique structure, which includes two benzothiazole rings connected by an azoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) typically involves the reaction of 2-aminothiophenol with 2-chloro-6-methylbenzothiazole under controlled conditions. The resulting intermediate is then reacted with sodium nitrite and hydrochloric acid to form the azoxy compound. The final step involves sulfonation with sulfuric acid to introduce the sulfonate groups, followed by neutralization with sodium hydroxide to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azoxy group to an azo or hydrazo group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Azo and hydrazo derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. The azoxy group can interact with nucleophiles and electrophiles, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes such as enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
Disodium 2,2’-(azoxydi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate) is unique due to its azoxy linkage and sulfonate groups. Similar compounds include:
Disodium 2,2’-(azodi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate): Lacks the azoxy group but has similar benzothiazole rings.
Disodium 2,2’-(azoxydi-p-phenylene)bis(benzothiazole-7-sulphonate): Similar structure but without the methyl groups on the benzothiazole rings.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
Eigenschaften
CAS-Nummer |
83006-45-5 |
|---|---|
Molekularformel |
C28H18N4Na2O7S4 |
Molekulargewicht |
696.7 g/mol |
IUPAC-Name |
disodium;6-methyl-2-[4-[[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]-oxidoazaniumylidene]amino]phenyl]-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H20N4O7S4.2Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-32(33)20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;;/h3-14H,1-2H3,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI-Schlüssel |
QFTITBISFCYGAZ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=[N+](C4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


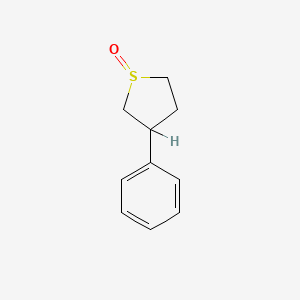

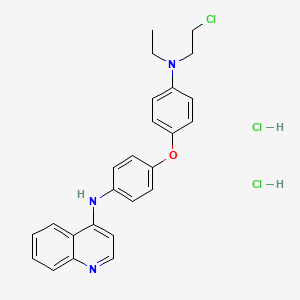
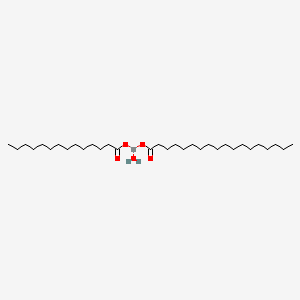
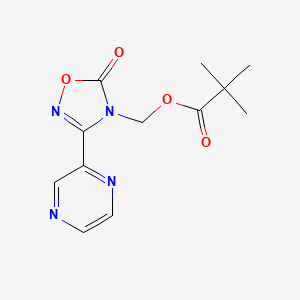
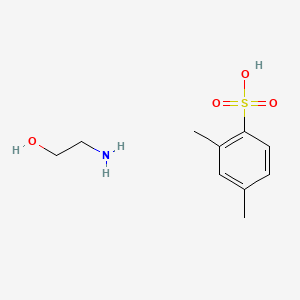
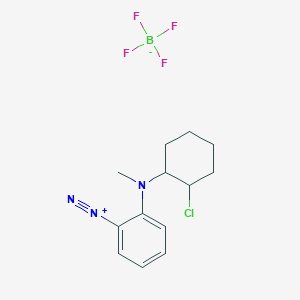


![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

